molecular formula C21H25N3O3S B7006322 N-[4-(benzylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide

N-[4-(benzylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide

Cat. No.: B7006322
M. Wt: 399.5 g/mol
InChI Key: RIYPSWYRDHUZRO-UHFFFAOYSA-N
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Description

N-[4-(benzylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzylsulfamoyl group, a cyclopropylmethyl group, and an azetidine ring

Properties

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21(24-14-18(15-24)12-16-6-7-16)23-19-8-10-20(11-9-19)28(26,27)22-13-17-4-2-1-3-5-17/h1-5,8-11,16,18,22H,6-7,12-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYPSWYRDHUZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfamoyl Intermediate: The synthesis begins with the reaction of benzylamine with sulfonyl chloride to form the benzylsulfamoyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-amino ester, under acidic or basic conditions.

    Coupling of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction. This step typically requires the use of a strong base, such as sodium hydride, to deprotonate the azetidine nitrogen, followed by the addition of a cyclopropylmethyl halide.

    Final Coupling Reaction: The final step involves the coupling of the benzylsulfamoyl intermediate with the azetidine derivative. This reaction is often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfamoyl group, where nucleophiles such as amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives with amine or thiol groups.

Scientific Research Applications

N-[4-(benzylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(benzylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: The compound may target specific enzymes or receptors, leading to the inhibition or activation of these targets.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators or activate pathways that promote cell death in cancer cells.

Comparison with Similar Compounds

N-[4-(benzylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-[4-(methylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide and N-[4-(ethylsulfamoyl)phenyl]-3-(cyclopropylmethyl)azetidine-1-carboxamide share structural similarities but differ in the substituents on the sulfonamide group.

    Uniqueness: The presence of the benzylsulfamoyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions, which may enhance its biological activity and therapeutic potential.

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